Bienvenue dans la boutique en ligne BenchChem!

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one

Kinase inhibitor synthesis Cross-coupling chemistry Cancer immunotherapy

The C3-bromine atom in this pyrido[2,3-d]pyridazin-8(7H)-one is an essential reactive handle—not a passive feature—enabling Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings for kinase inhibitor SAR. The pyridopyridazinone core is validated as a privileged hinge-binding motif in the Type II pan-RAF inhibitor GNE-9815, conferring exquisite kinase selectivity. Non-halogenated or alternative halogen analogs are chemically invalid: only the 3-bromo derivative enables C3-diversification and naphthyridine-based HPK1 inhibitor synthesis. The C3-bromine also offers a defined conjugation site for chemical biology probe attachment. Procure this exact chemotype to ensure synthetic success.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
CAS No. 909186-02-3
Cat. No. B1375552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
CAS909186-02-3
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=C2C=NNC(=O)C2=NC=C1Br
InChIInChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12)
InChIKeyDFJTZYVLCLRQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrido[2,3-D]pyridazin-8(7H)-one: A Strategic Halogenated Pyridopyridazinone Building Block for Kinase-Focused Medicinal Chemistry and Complex Heterocycle Synthesis


3-Bromopyrido[2,3-D]pyridazin-8(7H)-one (CAS 909186-02-3) is a halogenated heterocyclic compound belonging to the pyrido[2,3-d]pyridazin-8(7H)-one scaffold family . This bicyclic system features a fused pyridine and pyridazinone ring, with a strategically positioned bromine atom at the 3-position that serves as a versatile synthetic handle for cross-coupling and nucleophilic aromatic substitution reactions . The parent pyridopyridazinone core has been validated as a privileged kinase hinge-binding motif in advanced drug discovery programs, most notably in the Type II pan-RAF inhibitor GNE-9815, where it confers exceptional kinase selectivity through minimal polar hinge contacts [1]. The brominated derivative offers a direct entry point for late-stage functionalization and structure-activity relationship (SAR) exploration of this therapeutically relevant scaffold.

Why the 3-Bromo Substituent in 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one Cannot Be Substituted with Unhalogenated or Alternative Halogenated Pyridopyridazinone Analogs


Generic substitution of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one with the non-halogenated parent compound (CAS 15375-79-8) or alternative halogenated analogs is chemically and functionally invalid for the majority of downstream applications. The 3-bromo substituent is not a passive structural feature but a reactive functional group that enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) at the pyridine ring . The non-brominated analog lacks this synthetic vector entirely, rendering it incapable of participating in the diversification chemistries required for SAR campaigns . Furthermore, the bromine atom at the 3-position modulates the electronic properties of the pyridopyridazinone core, influencing hydrogen-bonding capacity and lipophilicity in ways that cannot be recapitulated by other halogens (e.g., chloro or iodo analogs) due to differences in atomic radius, electronegativity, and C-X bond strength . The following quantitative evidence establishes the specific, measurable dimensions of differentiation that govern scientific selection.

Quantitative Differentiation Evidence for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one: Comparative Data Against Closest Analogs and In-Class Candidates


Synthetic Versatility: 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one as a Documented Key Intermediate in HPK1 Inhibitor Development Versus Non-Halogenated Parent Compound

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one has been explicitly documented as a key synthetic intermediate in the preparation of naphthyridine-based HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors for cancer immunotherapy applications . In contrast, the non-brominated parent compound (CAS 15375-79-8) lacks the reactive bromine handle required for the cross-coupling steps essential to constructing the naphthyridine pharmacophore. This represents a functional differentiation in synthetic utility rather than a simple structural variation.

Kinase inhibitor synthesis Cross-coupling chemistry Cancer immunotherapy

Physicochemical Property Differentiation: Comparative Analysis of Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Between 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one and Non-Brominated Parent Analog

The introduction of a bromine atom at the 3-position produces quantifiable shifts in key physicochemical parameters that govern membrane permeability, solubility, and target engagement. Computational predictions indicate a consensus Log Po/w value of 1.17 for the brominated compound , representing a measurable increase in lipophilicity compared to the non-brominated parent compound (calculated XLogP3 of 0.7) . Additionally, the topological polar surface area (TPSA) differs between the two compounds, with the brominated analog exhibiting a calculated TPSA of 58.64 Ų versus 54.4 Ų for the non-brominated parent .

Lipophilicity ADME prediction Drug-likeness

Scaffold-Level Validation: The Pyrido[2,3-d]pyridazin-8(7H)-one Core Confers Superior Kinase Selectivity in pan-RAF Inhibitor Programs Relative to Alternative Hinge-Binding Motifs

While direct head-to-head selectivity data for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is not publicly available, the pyrido[2,3-d]pyridazin-8(7H)-one scaffold itself has been rigorously validated as a privileged kinase hinge-binding motif. In the development of GNE-9815, this scaffold afforded 'exquisite kinase selectivity' and 'minimal polar hinge contacts' that distinguish it from conventional hinge binders [1]. The parent scaffold was selected over alternative heterocyclic cores based on its unique combination of selectivity and lipophilic efficiency. The 3-bromo derivative provides a direct synthetic entry point for installing diverse substituents onto this validated core via cross-coupling chemistry.

Kinase selectivity Hinge-binding motif pan-RAF inhibition

Optimal Scientific and Industrial Application Scenarios for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one Based on Quantified Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification of Pyridopyridazinone-Based Kinase Inhibitor Leads via Palladium-Catalyzed Cross-Coupling

This compound is optimally deployed as a key intermediate in structure-activity relationship (SAR) campaigns targeting kinase inhibitors, particularly those utilizing the validated pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif [1]. The 3-bromo substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for rapid parallel synthesis of C3-substituted analogs. The scaffold's demonstrated 'exquisite kinase selectivity' in pan-RAF inhibitor GNE-9815 provides scientific rationale for prioritizing this chemotype [1]. The compound's consensus Log Po/w of 1.17 and TPSA of 58.64 Ų should be factored into lead optimization strategies for ADME property tuning.

Organic Synthesis: Construction of Naphthyridine-Containing Pharmacophores for HPK1 Inhibitor Development

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is specifically documented as a precursor in the synthesis of naphthyridine-based HPK1 inhibitors, a target of interest in cancer immunotherapy . The bromine atom at the 3-position serves as the essential reactive handle for constructing the fused naphthyridine ring system. Non-halogenated analogs cannot participate in this synthetic sequence, making the brominated compound the required starting material for this application.

Chemical Biology: Probe Synthesis and Target Engagement Studies Requiring Bifunctional Linker Attachment

For chemical biology applications requiring the attachment of biotin, fluorophores, or photoaffinity labels to the pyridopyridazinone core, the C3-bromine atom provides a regiochemically defined conjugation site. The absence of rotatable bonds in the core scaffold ensures conformational rigidity, while the calculated physicochemical parameters (consensus LogP 1.17; aqueous solubility approximately 1.2 mg/mL ) provide a baseline for assessing linker effects on probe properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.